benzyl [(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)thio]acetate
Overview
Description
“Benzyl [(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)thio]acetate” is a chemical compound with a molecular formula of C23H18N4O3S . It belongs to the class of organic compounds known as benzyl derivatives, which are characterized by a benzene ring attached to a methylene group .
Synthesis Analysis
The synthesis of such compounds often involves reactions of aromatic amines with sulfur and DMSO to provide benzothiazoles . The nature of the substituent highly affects not only affinity/activity at the hA1 and hA2B ARs but also selectivity versus the other subtypes .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group, which is a benzene ring (C6H6) attached to a methylene group (−CH2−) . The compound also contains an amino group (NH2), a thio group (S), and a carboxylate group (COO-).Chemical Reactions Analysis
The enhanced reactivity of benzylic positions is attributed to the low bond dissociation energy for benzylic C−H bonds . Specifically, the bond C6H5CH2−H is about 10–15% weaker than other kinds of C−H bonds . The neighboring aromatic ring stabilizes benzyl radicals .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the available resources, compounds with similar structures have been found to target adenosine receptors . This combined hA1/hA2B partial agonist activity leads to a synergistic effect on glucose homeostasis and could potentially be beneficial in treating diabetes and related complications .
Future Directions
The amino-3,5-dicyanopyridine derivatives, to which this compound belongs, are an intriguing series of adenosine receptor (AR) ligands that have been developed by both academic researchers and industry . These compounds show a wide range of affinities and diverse degrees of efficacies at the different ARs . Future research could focus on exploring the therapeutic potential of these compounds in treating diseases like diabetes .
Properties
IUPAC Name |
benzyl 2-(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S/c23-11-17-20(16-9-5-2-6-10-16)18(12-24)22(26-21(17)25)29-14-19(27)28-13-15-7-3-1-4-8-15/h1-10H,13-14H2,(H2,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSAERQFZMYQDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.